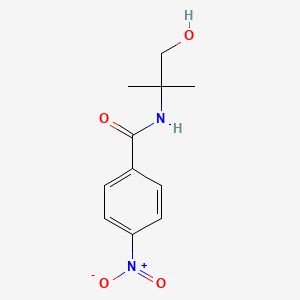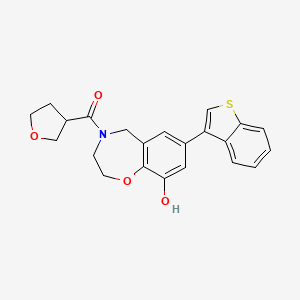
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide” is a chemical compound. It is important due to its possession of an N,O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis
The structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N,O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .Aplicaciones Científicas De Investigación
Drug Development and Pharmacology
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide: has potential applications in drug development due to its structural characteristics. The presence of a nitro group and a benzamide moiety suggests that it could be used as a precursor or an intermediate in the synthesis of pharmaceutical compounds. The compound’s ability to act as a bidentate ligand might be exploited in metal-catalyzed reactions, which are often employed in the creation of complex organic molecules used in medicinal chemistry .
Environmental Chemistry
In environmental chemistry, SR-01000246079 could be studied for its degradation products and their environmental impact. Understanding how this compound and its derivatives break down under various conditions can provide insights into pollution control and the development of more eco-friendly synthetic pathways .
Analytical Chemistry
The compound’s potential for forming chelates with metals could be utilized in analytical chemistry. It might serve as a reagent or a component of sensors for detecting metal ions in samples, which is crucial in environmental monitoring and industrial process control .
Biochemistry Research
In biochemistry, the compound’s interactions with proteins and enzymes could be explored. The benzamide group, in particular, is known to interact with the active sites of certain enzymes, which could make this compound a useful tool in studying enzyme mechanisms or as a starting point for designing enzyme inhibitors .
Quantum Cascade Laser (QCL) Technology
While not directly related to the compound , QCL technology represents a cutting-edge area of scientific research with broad applications. QCLs are revolutionizing fields such as climate change research, healthcare, and defense. The compound could potentially be studied for its optical properties in the context of QCL technology, contributing to the development of new laser materials .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-3-5-9(6-4-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGCGMJTZVKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)

![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)
![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![2-[(3-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5495097.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)

![1-allyl-N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5495132.png)

![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5495154.png)